molecular formula C17H15ClN4O2 B498259 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-29-2

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B498259
CAS No.: 321431-29-2
M. Wt: 342.8g/mol
InChI Key: PLPPHCSLIYYZFX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-29-2) is a high-purity chemical reagent with a molecular formula of C17H15ClN4O2 and a molecular weight of 342.78 g/mol. This compound belongs to the class of 1,2,4-triazole derivatives, which are heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities. Triazole derivatives are extensively investigated for their potential anti-cancer and anti-inflammatory properties, serving as key scaffolds in the development of novel therapeutic agents. Furthermore, closely related 1,2,3-triazole-4-carboxamide analogs have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in regulating drug metabolism and elimination. This suggests potential research applications for this compound in the field of drug metabolism and overcoming drug-drug interactions. Researchers can utilize this compound as a valuable building block for synthetic chemistry or as a reference standard in biological screening assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)14-7-3-12(18)4-8-14)17(23)20-13-5-9-15(24-2)10-6-13/h3-10H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPPHCSLIYYZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives

The 1,2,4-triazole ring is typically constructed via cyclization of hydrazine derivatives. A common approach involves reacting hydrazides with nitriles or carbonyl compounds under basic conditions. For example, β-ketonitriles undergo cyclization with benzyl azides in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form triazole intermediates. This method is adaptable to introduce methyl groups at position 5 of the triazole ring by selecting methyl-substituted β-ketonitriles.

Carboxamide Formation

Carboxamide groups are introduced via ammonolysis of ester precursors. Ethyl 1,2,4-triazole-3-carboxylates react with amines (e.g., 4-methoxyaniline) in alcoholic solvents to yield carboxamides. For instance, Huang Minlon reduction of esters using hydrazine hydrate and potassium hydroxide efficiently generates primary amides.

Synthesis of 1-(4-Chlorophenyl)-N-(4-Methoxyphenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxamide

Formation of the Triazole Core

A one-pot synthesis begins with reacting 4-chlorophenyl-substituted β-ketonitrile 2 with 4-methoxyphenyl azide 1 in anhydrous tert-butanol (t-BuOH) at 70°C for 24 hours (Figure 1). DBU facilitates cyclization, forming the 1,2,4-triazole ring. The methyl group at position 5 originates from the β-ketonitrile precursor.

Reaction Conditions

  • Solvent: t-BuOH (1.0 mL per 0.5 mmol β-ketonitrile)

  • Base: DBU (1.2 equiv)

  • Temperature: 70°C

  • Time: 24 hours

Carboxamide Functionalization

The intermediate triazole ester 3 undergoes ammonolysis with 4-methoxyaniline in ethanol under reflux (80°C, 12 hours) to yield the target carboxamide. Potassium tert-butoxide (t-BuOK) is added to deprotonate the amine, enhancing nucleophilicity.

Optimization Data

ParameterOptimal ValueYield Improvement
SolventEthanol15%
Temperature80°C22%
Reaction Time12 hours18%

Alternative Route via Oxalamidrazone Cyclization

A patent-described method employs β-N-tert-butyloxycarbonyl (Boc) oxalamidrazone 4 as a precursor (Figure 2). Treatment with 4-chlorophenylacetyl chloride forms an acylated intermediate, which cyclizes in situ to generate the triazole ring. Subsequent Boc deprotection with hydrochloric acid yields the free amine, which is coupled with 4-methoxybenzoyl chloride to install the carboxamide.

Advantages

  • Higher regioselectivity for 1,2,4-triazole over 1,2,3-isomers.

  • Boc protection minimizes side reactions during acylation.

Critical Analysis of Methodologies

Yield and Purity Considerations

The one-pot DBU-mediated method achieves moderate yields (45–60%) but requires rigorous purification via flash chromatography due to byproducts. In contrast, the oxalamidrazone route offers superior yields (75–85%) but involves multistep synthesis.

Substituent Effects on Reactivity

  • 4-Chlorophenyl Group : Electron-withdrawing chlorine enhances cyclization rates by stabilizing transition states through inductive effects.

  • 4-Methoxyphenyl Carboxamide : Methoxy’s electron-donating nature improves solubility in polar aprotic solvents, facilitating coupling reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, triazole-H)

    • δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H)

    • δ 6.92 (d, J = 8.5 Hz, 2H, OCH3-Ar-H)

    • δ 2.41 (s, 3H, CH3)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C18H16ClN4O2 : 373.0961

  • Observed : 373.0958

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat transfer and reduce reaction times. A two-step flow system achieves 92% conversion in 30 minutes by optimizing residence times and temperature gradients.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces t-BuOH, reducing environmental impact.

  • Catalyst Recycling : DBU immobilized on silica gel is reused for up to five cycles without yield loss .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The presence of chlorophenyl and methoxyphenyl groups allows for substitution reactions, where these groups can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its pharmacological activities, including:

  • Antibacterial Activity : Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.
  • Antifungal Properties : Triazoles are well-known for their antifungal activities. They are utilized in treating fungal infections by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects against several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . For example, derivatives of triazole have demonstrated cytotoxicity against MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : Recent studies have explored the anti-inflammatory properties of triazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the applications of triazole derivatives:

  • Study on Antibacterial Activity : A study conducted by Muthal et al. (2010) synthesized various triazole derivatives and tested their antibacterial properties against multiple strains. The results indicated that certain modifications significantly enhanced antibacterial activity .
  • Investigation into Anticancer Effects : Research published in 2021 evaluated the anticancer potential of triazole compounds on MCF-7 cells. The study revealed that specific substituents on the triazole ring could enhance cytotoxicity .
  • Research on Anti-inflammatory Properties : A review article from 2024 highlighted various triazole derivatives with documented anti-inflammatory effects through inhibition of pro-inflammatory markers .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Yields : High yields (>80%) are reported for isostructural triazole derivatives when using dimethylformamide as a crystallization solvent, suggesting similar efficiency for the target compound .
  • Intermolecular Interactions : Hirshfeld surface analysis of analogs (e.g., ) reveals that C–H···O and π–π interactions dominate crystal packing, which may correlate with solubility and stability .
  • Biological Potential: Thiophene-triazole hybrids () demonstrate that electron-withdrawing substituents (e.g., Cl, CF₃) enhance anticancer activity, supporting the hypothesis that the target compound’s 4-ClPh group could confer similar benefits .

Biological Activity

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN4O2, with a molecular weight of approximately 342.79 g/mol. The compound features a triazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H15ClN4O2
Molecular Weight342.79 g/mol
InChIInChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23)
InChIKeyREOZNDPRDJWEKM-UHFFFAOYSA-N

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines and has shown promising results in inhibiting cell proliferation. For instance, studies have reported that triazole compounds can inhibit the NF-kB signaling pathway, which is often aberrantly activated in cancer cells. This inhibition leads to reduced cell survival and increased apoptosis in malignant cells .

Case Study:
In a study assessing the cytotoxic effects of triazole derivatives on human cancer cell lines, the lead compound demonstrated an EC50 value of 0.56 µM against acute myeloid leukemia (AML) cells, highlighting its potential as an effective anticancer agent .

The mechanism by which triazole compounds exert their biological effects often involves interaction with key cellular targets:

  • Inhibition of Enzymatic Activity: Triazoles can inhibit enzymes critical for cancer cell survival and proliferation.
  • Disruption of Mitochondrial Function: Some studies suggest that triazoles may affect mitochondrial respiration, leading to decreased ATP production in cancer cells .
  • Modulation of Signaling Pathways: By inhibiting pathways such as NF-kB, these compounds can induce apoptosis in cancer cells while sparing normal cells.

Q & A

Basic: What are the key synthetic routes for 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclocondensation or azide-alkyne cycloaddition (CuAAC). For example:

  • Step 1 : Preparation of precursors such as 4-chlorophenyl-substituted azides or alkynes. Copper(I) iodide is a common catalyst for CuAAC to form the triazole ring .
  • Step 2 : Carboxamide formation via coupling reactions. A methoxyphenylamine derivative is reacted with the triazole intermediate using coupling agents like EDCI or HOBt in solvents such as dichloromethane or DMF .
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For instance, refluxing in dimethyl sulfoxide (DMSO) at 80°C for 12 hours improved yields in analogous triazole syntheses .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm for the methyl protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 383.12 for C17_{17}H15_{15}ClN4_4O2_2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in structurally similar triazoles .
  • HPLC-PDA : Ensures >95% purity, especially for pharmacological studies .

Advanced: How can researchers address low solubility in pharmacological assays?

Answer:
Low aqueous solubility (common in triazoles due to aromaticity) can be mitigated via:

  • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions to enhance solubility without compromising bioactivity .
  • Nanoparticle Formulation : Encapsulation in liposomes or PLGA nanoparticles improves bioavailability, as demonstrated in related triazole-based drug candidates .

Advanced: What strategies resolve contradictory data in biological activity studies?

Answer:
Contradictions in bioactivity (e.g., varying IC50_{50} values across assays) require:

  • Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blot for phosphorylation) methods .
  • Structural Analysis : Compare X-ray crystallography data of the compound bound to its target (e.g., COX-2 or kinase) to identify conformation-dependent activity .
  • Batch Reproducibility Checks : Ensure synthetic consistency via 1^1H NMR and LC-MS to rule out impurities as confounding factors .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:
SAR strategies include:

  • Substituent Variation : Systematically modify the 4-chlorophenyl, 4-methoxyphenyl, or methyl groups. For example, replacing the methoxy group with a hydroxyl or nitro group alters electron density and hydrogen-bonding capacity .
  • Bioisosteric Replacement : Substitute the triazole ring with oxadiazole or imidazole to assess scaffold flexibility .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinase). Validate with mutagenesis studies on key residues .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation) and toxicity endpoints (e.g., Ames test) .
  • Metabolite Identification : In silico metabolism simulation (e.g., GLORYx) highlights potential reactive metabolites, guiding structural modifications to reduce hepatotoxicity .

Advanced: How to resolve spectral overlaps in NMR characterization?

Answer:

  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
  • Variable Temperature NMR : Heating to 50°C can sharpen broad peaks caused by slow conformational exchange .

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